Alkali Metal Picrate Extraction Selectivity Reversal: DBzDA18C6 Favors Li⁺ (log Kex = 10.05) Whereas 18-Crown-6 Favors K⁺
In a solvent extraction study using dichloromethane/water at 25 °C, DBzDA18C6 exhibited an extraction constant (log Kex) of 10.05 for Li⁺, substantially exceeding the values for Na⁺ (6.83), K⁺ (7.12), Rb⁺ (7.83), and Cs⁺ (6.73), with the extractability sequence being Li⁺ > Rb⁺ > Cs⁺ > K⁺ > Na⁺ [1]. The nearly 2-fold higher extractability for Li⁺ relative to all other alkali metals was explicitly noted by the authors. This Li⁺ preference represents a complete selectivity reversal compared to the classical behavior of all-oxygen 18-crown-6, which exhibits a well-established K⁺ selectivity (K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺) attributed to the optimal size match between the K⁺ ionic diameter (2.66 Å) and the 18-crown-6 cavity (2.6–3.2 Å) [1]. The Li⁺ selectivity of DBzDA18C6 is consistent with the broader class observation that heteroatom-substituted crown ethers (particularly those containing SONH and SO₂ fragments) shift selectivity toward the smaller Li⁺ cation, but the dibenzyl substitution additionally confers the lipophilicity necessary for efficient phase transfer [2].
| Evidence Dimension | Alkali metal picrate extraction equilibrium constant (log Kex) and selectivity order, dichloromethane/water, 25 °C |
|---|---|
| Target Compound Data | DBzDA18C6 log Kex: Li⁺ = 10.05, Na⁺ = 6.83, K⁺ = 7.12, Rb⁺ = 7.83, Cs⁺ = 6.73. Extractability order: Li⁺ > Rb⁺ > Cs⁺ > K⁺ > Na⁺. Li⁺ extractability ~2-fold higher than other alkali metals at [L]/[M⁺] = 0.2–1. |
| Comparator Or Baseline | 18-Crown-6 (18C6): classical extractability order K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺ (well-established class behavior; exact log Kex values are solvent-dependent and from separate studies in benzene/water, not directly comparable in magnitude). Heteroanalogs of 18C6 containing SONH fragments exhibit Li⁺ selectivity, but DBzDA18C6 adds lipophilic benzyl groups for superior phase transfer. |
| Quantified Difference | Complete selectivity order reversal: DBzDA18C6 Li⁺ log Kex exceeds K⁺ log Kex by Δlog Kex ≈ 2.93 units, whereas 18C6 preferentially extracts K⁺ over Li⁺. The Li⁺/Na⁺ selectivity (Δlog Kex = 3.22) is particularly pronounced for DBzDA18C6. |
| Conditions | Solvent extraction system: dichloromethane (organic phase) / water (aqueous phase), alkali metal picrates, 25 °C, [ligand]/[metal cation] ratio varied. Extraction constants (log Kex) determined for 1:1:1 cation–ligand–picrate complexes. |
Why This Matters
For any application requiring selective extraction or sensing of Li⁺ in the presence of Na⁺ and K⁺ (e.g., therapeutic lithium monitoring in blood where Na⁺ is present at ~140 mM), 18-crown-6 is fundamentally unsuitable due to its intrinsic K⁺ preference, whereas DBzDA18C6 provides a quantitative Li⁺ selectivity advantage of nearly 3 orders of magnitude in extraction constant.
- [1] Hamamcı, C., Hoşgören, H., & Erdoğan, S. (1998). The solvent extraction of alkali metal picrates with 4,13-N,N′-dibenzyl-4,13-diaza-18-crown-6. Talanta, 47(1), 229–236. DOI: 10.1016/S0039-9140(98)00082-4. PMID: 18967322. View Source
- [2] Petrenko, T. I., Gaidamaka, S. N., & Serguchev, Y. A. (1988). Complexation of crown ethers and heteroanalogs of 18-crown-6 with alkali and alkaline earth metal cations in dichloroethane. Theoretical and Experimental Chemistry, 24(2), 184–190. Translation from Teoreticheskaya i Eksperimental'naya Khimiya, 24(2), 202–209. View Source
